2-Amino-n-isopropylbenzamide

Descripción

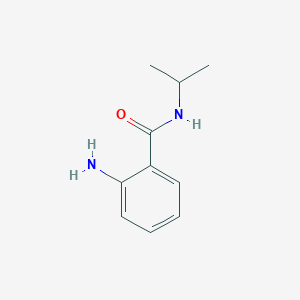

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(2)12-10(13)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQYJOPJMIEKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041627 | |

| Record name | 2-Amino-N-(1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30391-89-0 | |

| Record name | 2-Amino-N-isopropylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30391-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-isopropylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030391890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropylanthranilamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-amino-N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-N-(1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-(isopropyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-N-ISOPROPYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9B62A1RWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis of Quinazolinone Derivatives

The transformation into quinazolinones is a key application of 2-Amino-N-isopropylbenzamide. The reaction mechanism depends on the C1 synthon used to form the heterocyclic ring.

Mechanism with Carbon Disulfide: The reaction with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH) leads to the formation of 3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. nih.gov The proposed mechanism involves the initial reaction of the primary amino group with CS₂ to form a dithiocarbamate (B8719985) salt. This intermediate then undergoes intramolecular cyclization, where the amide nitrogen attacks the thiocarbonyl carbon, followed by elimination of water to yield the thione-substituted quinazolinone ring system. nih.gov

Mechanism with Aldehydes and Other C1 Synthons: Condensation with various C1 sources like aldehydes or orthoesters is a common strategy. researchgate.netnih.gov When reacting with an aldehyde, the primary amino group of this compound forms a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon. Subsequent dehydration or oxidation yields the final quinazolinone or dihydroquinazolinone product. Catalysts such as trifluoroacetic acid or chiral phosphoric acids can be used to promote the reaction and, in the latter case, to induce enantioselectivity. researchgate.netnih.gov

Dehydrogenative Coupling with Methanol (B129727): A copper-catalyzed dehydrogenative coupling provides another pathway. acs.org Using a Cu(II)-doped ZIF-8 catalyst, methanol is first oxidized to formaldehyde (B43269). The in-situ generated formaldehyde then undergoes the condensation-cyclization sequence described above with this compound to form the quinazolinone product. acs.org

Table 2: Selected Mechanistic Pathways for the Transformation of this compound

| Transformation Product | Reagents | Catalyst/Conditions | Mechanistic Highlights | Reference |

|---|---|---|---|---|

| 3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Carbon Disulfide, KOH | Ethanol, Reflux | Formation of dithiocarbamate intermediate, followed by intramolecular cyclization. | nih.gov |

| Quinazolinone Derivatives | Triethyl Orthoformate | Trifluoroacetic Acid (TFA) | Orthoester acts as C1 synthon; acid-catalyzed condensation and cyclization. | researchgate.net |

| Quinazolinone | Methanol, O₂ | 30% Cu@ZIF-8, Cs₂CO₃ | Catalytic dehydrogenation of methanol to formaldehyde, followed by condensation and cyclization. | acs.org |

| Axially Chiral Aryl Quinazolinones | Aldehydes | Chiral Phosphoric Acid, DDQ (oxidant) | Enantioselective formation of Schiff base and subsequent cyclization. | nih.gov |

Environmental Transformation from Bentazone

Mechanistic investigations also extend to environmental and biological systems. 2-Amino-N-isopropylbenzamide is a known metabolite and environmental degradation product of the herbicide Bentazone. nih.govacs.orgdtu.dk In aerobic soil conditions, Bentazone undergoes biodegradation where one of the pathways is the cleavage of the heterocyclic ring, leading to the formation of this compound. dtu.dkkoreascience.kr This transformation is a crucial aspect of the environmental fate of the parent herbicide.

Derivatization and Analog Development Based on 2 Amino N Isopropylbenzamide

Synthesis of Quinazolinone Derivatives from 2-Amino-N-isopropylbenzamide

The quinazolinone scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. nih.gov The inherent structure of this compound, featuring a primary aromatic amine and an adjacent amide group, makes it an ideal precursor for the construction of quinazolinone rings.

One notable method involves the copper-catalyzed intramolecular C–H amination. For instance, the synthesis of 2-methylquinazolin-4(3H)-one has been achieved from this compound, a reaction that proceeds via C–C bond cleavage. researchgate.net This transformation highlights the utility of modern catalytic systems in forging complex heterocyclic structures from readily available starting materials.

Another versatile approach is the palladium-catalyzed carbonylative coupling. This method allows for the construction of quinazolin-4(3H)-ones from 2-aminobenzamides and aryl bromides, using carbon monoxide as a C1 source. researchgate.net While this has been demonstrated as a general method for various 2-aminobenzamides, it provides a clear pathway for incorporating the N-isopropyl functionality of the parent molecule into the final quinazolinone product. The reaction typically employs a palladium catalyst and a base, such as N,N-diisopropylethylamine (DiPEA), in a suitable solvent like toluene (B28343) under a carbon monoxide atmosphere. researchgate.net

The synthesis of quinazolinone derivatives can also be achieved through annulation reactions. Acid-mediated [4+2] annulation between N-benzyl cyanamides and 2-amino aryl ketones represents an efficient route to 2-aminoquinazoline (B112073) derivatives. mdpi.com Although this specific example uses a ketone, the underlying principle of cyclizing precursors around the 2-amino-substituted benzene (B151609) ring is broadly applicable.

Table 1: Selected Methods for Quinazolinone Synthesis from 2-Aminobenzamide (B116534) Precursors

| Reaction Type | Precursors | Catalyst/Reagents | Key Feature | Reference |

|---|---|---|---|---|

| Intramolecular C-H Amination | This compound | Copper catalyst | Forms 2-methylquinazolin-4(3H)-one via C-C bond cleavage. | researchgate.net |

| Palladium-Catalyzed Carbonylative Coupling | 2-Aminobenzamide, Aryl Bromide, CO | Palladium catalyst, DiPEA | General method for a wide variety of quinazolin-4(3H)-ones. | researchgate.net |

| Acid-Mediated [4+2] Annulation | 2-Amino aryl ketones, N-Benzyl cyanamides | Hydrochloric acid | Efficient synthesis of 2-aminoquinazoline derivatives. | mdpi.com |

Exploration of Polycyclic Architectures Incorporating the this compound Moiety

Beyond the bicyclic quinazolinone system, the this compound moiety can be incorporated into more complex, polycyclic architectures. These advanced structures are of interest for their potential to interact with biological targets in novel ways and for applications in materials science.

A significant example is the synthesis of quinoxalino[2,1-b]quinazolin-12-ones. Researchers have developed a two-step tandem reaction involving 2,3-dichloroquinoxaline (B139996) and various 2-amino-N-substituted benzamides, including analogs of this compound. nih.gov This reaction, conducted in an alkaline medium such as DMF at elevated temperatures, efficiently constructs a tetracyclic heterocyclic framework. The resulting polycyclic compounds have been investigated as potential inhibitors of the main protease (Mpro) of SARS-CoV-2 through molecular docking studies, which indicated stable binding at the enzyme's active site. nih.gov

The synthesis of isoindolo[1,2-b]quinazolin-10(12H)-ones is another demonstration of building complex scaffolds from related starting materials. researchgate.net This palladium-catalyzed process starts from 2-bromoanilines and 2-bromobenzyl amines, incorporating two molecules of carbon monoxide to form the desired polycyclic product. researchgate.net Such methodologies showcase the power of transition-metal catalysis to assemble intricate molecular architectures from simpler precursors related to the 2-aminobenzamide core.

Table 2: Examples of Polycyclic Systems Derived from 2-Aminobenzamide Analogs

| Polycyclic System | Synthetic Strategy | Precursors | Significance | Reference |

|---|---|---|---|---|

| Quinoxalino[2,1-b]quinazolin-12-ones | Two-step tandem reaction | 2,3-Dichloroquinoxaline, 2-Amino-N-substituted benzamides | Creates a tetracyclic framework with potential as SARS-CoV-2 Mpro inhibitors. | nih.gov |

| Isoindolo[1,2-b]quinazolin-10(12H)-ones | Palladium-catalyzed carbonylation | 2-Bromoanilines, 2-Bromobenzyl amines, CO | Highly selective incorporation of two CO molecules to form a complex scaffold. | researchgate.net |

Rational Design of Structural Analogs for Enhanced Biological Activity

The rational design of structural analogs of this compound is a key strategy for optimizing its therapeutic potential. This process involves making deliberate structural modifications based on an understanding of the target's structure and the desired structure-activity relationship (SAR).

One area where this is applied is in the development of enzyme inhibitors. For instance, the general quinazoline (B50416) scaffold, derivable from this compound, is a known inhibitor of targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov Rational design efforts focus on modifying substituents on the quinazoline core to enhance binding affinity and selectivity. Molecular docking studies are frequently employed to predict how analogs will interact with the target's binding site, guiding the synthesis of compounds with improved activity. nih.gov

In the context of designing Rho-associated kinase-1 (ROCK1) inhibitors, a study on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds utilized the N-isopropylbenzamide substructure for alignment in 3D-QSAR studies. peerj.com This highlights how the core benzamide (B126) structure is a critical element for molecular recognition and that modifications, such as the N-isopropyl group, can be systematically evaluated to improve potency.

Furthermore, research into inhibitors for the Mycobacterium tuberculosis phosphopantetheinyl transferase (PptT) enzyme revealed significant increases in activity by systematically modifying a related scaffold. acs.org While the core structure was different, the study demonstrated that adding methyl groups to the phenyl ring and modifying N-terminal substituents led to substantial improvements in inhibitory activity. This principle of iterative modification and biological testing is central to the rational design of more potent analogs based on the this compound framework.

Functional Group Modifications and their Impact on Molecular Properties

Altering the functional groups on the this compound scaffold can profoundly affect its molecular properties, including solubility, lipophilicity, metabolic stability, and biological activity.

The primary amino group (-NH2) and the isopropyl-substituted amide group (-C(O)NH-iPr) are key sites for modification.

Amino Group (-NH2): This group can be acylated, alkylated, or used as a handle for cyclization reactions, as seen in the synthesis of quinazolinones. Its basicity allows for salt formation, which can improve aqueous solubility.

N-isopropyl Group: The size and lipophilicity of this group are critical. Replacing the isopropyl group with other alkyl or aryl substituents can modulate the compound's interaction with biological targets and affect its pharmacokinetic profile. For example, in the development of amidinourea-based enzyme inhibitors, replacing ethyl groups with isopropyl moieties on a related scaffold led to an improvement in activity. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the impact of these modifications. For a series of benzamide-based inhibitors, CoMFA and CoMSIA contour maps revealed regions where steric bulk or specific electrostatic properties were favorable or unfavorable for activity, providing a roadmap for future analog design. peerj.com

Biological Activities and Therapeutic Potentials of 2 Amino N Isopropylbenzamide and Its Analogs

Investigation of Antimicrobial Efficacy

The antimicrobial potential of 2-aminobenzamide (B116534) derivatives has been a subject of scientific inquiry, with studies exploring their activity against various pathogenic microorganisms.

Antibacterial Spectrum and Activity

Research into a series of novel 2-aminobenzamide derivatives has demonstrated their potential as antibacterial agents. nih.gov These compounds were synthesized and subsequently evaluated for their activity against a panel of both Gram-positive and Gram-negative bacteria. nih.govnih.gov

The tested bacterial strains included Bacillus subtilis (RCMB 000107), Staphylococcus aureus (RCMB 000106), Pseudomonas aeruginosa (RCMB 000102), and Escherichia coli (RCMB 000103). nih.gov While many of the synthesized derivatives exhibited moderate to good activity against one or more of these bacterial strains, one particular derivative, designated as compound 5 (2-amino-N-(3-hydroxypropyl)benzamide), showed notable efficacy. nih.gov This compound displayed good antibacterial activity against all the tested bacterial strains. nih.gov

The results from these studies suggest that the 2-aminobenzamide scaffold is a promising starting point for the development of new antibacterial compounds. Further structural modifications may lead to derivatives with enhanced potency and a broader spectrum of activity.

Table 1: Antibacterial Activity of 2-Aminobenzamide Derivative (Compound 5)

| Bacterial Strain | Activity Level |

|---|---|

| Bacillus subtilis | Good |

| Staphylococcus aureus | Good |

| Pseudomonas aeruginosa | Good |

| Escherichia coli | Good |

Data sourced from a study on 2-aminobenzamide derivatives. nih.gov

Antifungal Spectrum and Activity

In addition to their antibacterial properties, 2-aminobenzamide derivatives have been investigated for their antifungal efficacy. The same series of compounds tested against bacteria were also screened for their activity against several fungal strains, including Saccharomyces cerevisiae (RCMB 006002), Aspergillus fumigatus (RCMB 002003), and Candida albicans (RCMB 005002). nih.gov

Among the tested compounds, 2-amino-N-(3-hydroxypropyl)benzamide (compound 5) was found to be the most active. nih.govnih.gov It exhibited excellent antifungal activity against Aspergillus fumigatus, with potency reportedly greater than the standard antifungal drug, Clotrimazole. nih.gov This particular derivative also demonstrated excellent activity against Saccharomyces cerevisiae, with an efficacy level only slightly less than the standard drug. nih.gov Many of the other synthesized derivatives showed moderate to good activity against one or more of the fungal strains. nih.gov These findings highlight the potential of 2-aminobenzamide analogs as a source of new antifungal agents.

Table 2: Antifungal Activity of 2-Aminobenzamide Derivative (Compound 5)

| Fungal Strain | Activity Level | Comparison to Standard (Clotrimazole) |

|---|---|---|

| Aspergillus fumigatus | Excellent | More potent |

| Saccharomyces cerevisiae | Excellent | Slightly less potent |

| Candida albicans | Moderate to Good | - |

Data sourced from a study on 2-aminobenzamide derivatives. nih.govnih.gov

Antimycobacterial Research and Target Pathways

The search for new drugs to combat tuberculosis has led to the investigation of 2-aminobenzamide analogs for their antimycobacterial properties. One area of focus has been the inhibition of essential biosynthetic pathways in Mycobacterium tuberculosis.

Research has been conducted on analogs of 2-amino-6-fluorobenzoic acid (6-FABA), which are known to act on the tryptophan (Trp) biosynthetic pathway. researchgate.net As part of this research, aryl hydrazide analogs were synthesized, which included structures related to 2-aminobenzamide. researchgate.net These synthesized analogs demonstrated better antimycobacterial activities than the parent compound, 6-FABA, and exhibited good cytotoxicity profiles, marking them as promising candidates for further in vivo studies. researchgate.net Target studies confirmed that these aryl hydrazides inhibit the Trp biosynthetic pathway, validating this as a promising pharmacological approach for the treatment of tuberculosis. researchgate.net This line of research underscores the potential of modifying the 2-aminobenzamide scaffold to develop new antimycobacterial agents that target specific and essential pathways in M. tuberculosis. researchgate.net

Enzyme Inhibition Studies

The ability of 2-Amino-N-isopropylbenzamide and its derivatives to inhibit specific enzymes has been another significant area of investigation, with a particular focus on proteases and tyrosinase.

Protease Inhibition Mechanisms

While the broader class of benzamides has been explored for various biological activities, specific research on the protease inhibitory activity of this compound is not extensively reported in the available literature. Protease inhibitors are a critical class of therapeutic agents, and the investigation into whether this compound or its direct analogs possess such activity could be a valuable area for future research.

Tyrosinase Inhibitory Activities of Derivatives

A significant body of research has focused on the tyrosinase inhibitory potential of derivatives of this compound. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for agents used in the treatment of hyperpigmentation disorders.

In one study, a series of novel isopropylquinazolinones were synthesized starting from this compound. nih.gov These derivatives were then evaluated for their ability to inhibit tyrosinase. Several of the synthesized compounds exhibited potent inhibitory activity. For instance, the 4-fluorobenzyl-substituted quinazolinone derivative, 9q , was identified as the most potent inhibitor in the series, with an IC50 value of 34.67 ± 3.68 µM. farmaciajournal.com Kinetic studies on this potent derivative revealed a mixed mode of inhibition. farmaciajournal.com

Another study focused on N-arylated-4-yl-benzamides bearing 2-aminothiazole-triazole bi-heterocycles. rsc.org All the synthesized compounds in this series showed very potent tyrosinase inhibitory activities, with IC50 values lower than that of the standard inhibitor, kojic acid (IC50 = 16.8320 ± 1.1600 μM). rsc.org The most potent compound from this series, 9c , exhibited a non-competitive inhibition mechanism against tyrosinase. rsc.org

These studies demonstrate that the this compound scaffold can be effectively modified to produce potent tyrosinase inhibitors, offering promising avenues for the development of new dermatological agents.

Table 3: Tyrosinase Inhibitory Activity of this compound Derivatives

| Derivative Class | Most Potent Compound | IC50 (µM) | Inhibition Mechanism |

|---|---|---|---|

| Isopropylquinazolinones | 9q (4-fluorobenzyl substituted) | 34.67 ± 3.68 | Mixed-type |

| N-arylated-4-yl-benzamides | 9c | Lower than Kojic Acid (16.83) | Non-competitive |

Data sourced from studies on derivatives of this compound. farmaciajournal.comrsc.org

Antioxidant Potential and Related Biological Pathways

The investigation into the antioxidant properties of this compound and its analogs is an emerging area of interest. While direct studies on this compound itself are limited, research on related 2-aminobenzamide structures and their derivatives provides insight into the potential of this chemical class to combat oxidative stress. Oxidative stress, resulting from an imbalance of reactive oxygen species, is implicated in numerous chronic diseases.

Studies on various heterocyclic derivatives synthesized from 2-aminobenzamide have shown significant antioxidant activity. For example, a series of 2,3-dihydroquinazolin-4(1H)-ones, synthesized by condensing 2-aminobenzamide with various aldehydes, were evaluated for their antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. asianpubs.org Certain derivatives in this class demonstrated notable radical scavenging activity. asianpubs.org Similarly, research on benzohydroxamic acid analogues, which share structural similarities, revealed that compounds with electron-donating groups exhibited strong DPPH radical scavenging properties. koreascience.kr Specifically, derivatives containing a thiocarbonyl (C=S) group showed potent antioxidant activities, comparable to the standard antioxidant α-tocopherol. koreascience.kr

Furthermore, new derivatives of 2-aminobenzothiazole (B30445) have been synthesized and screened for their antioxidant capabilities, with several compounds showing potent DPPH radical scavenging properties equivalent to ascorbic acid. uokerbala.edu.iq These findings collectively suggest that the 2-aminobenzamide scaffold is a promising backbone for the development of novel antioxidant agents. The presence of the amino group and the potential for various substitutions on the benzamide (B126) ring allow for the modulation of electronic properties, which is crucial for antioxidant efficacy.

Exploration of this compound as a Chemical Scaffold for Drug Discovery

The this compound molecule is recognized as a versatile chemical scaffold in medicinal chemistry, serving as a foundational structure for the synthesis of more complex pharmaceutical compounds. Its utility stems from the reactive amino group and the benzamide core, which can be readily modified to create diverse libraries of compounds for screening against various biological targets.

One notable application is its use as a starting material in the synthesis of novel therapeutic agents. For instance, this compound has been used to synthesize a series of 3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. nih.gov These resulting compounds were evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production, demonstrating the scaffold's utility in developing enzyme inhibitors. nih.gov

The broader 2-aminobenzamide scaffold has been successfully employed to develop inhibitors for other critical protein targets. A novel class of heat shock protein 90 (Hsp90) inhibitors based on an indol-4-one (B1260128) derived 2-aminobenzamide structure was identified through screening. Optimized analogs from this series showed potent nanomolar antiproliferative activity in multiple cancer cell lines. acs.org Furthermore, derivatives of 2-aminobenzamide have been synthesized and tested for their antimicrobial properties, with some compounds showing excellent potential against various bacterial and fungal strains. nih.gov The adaptability of this scaffold is also highlighted by its use in developing inhibitors for cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle implicated in cancer.

Molecular Mechanisms of Biological Interaction

The biological activity of this compound derivatives is fundamentally governed by their specific molecular interactions with target proteins. Computational methods like molecular docking are frequently used to predict and analyze these interactions, providing insights into the mechanism of action at an atomic level.

In the context of SARS-CoV-2 Mpro inhibition, derivatives of the 2-aminobenzamide scaffold are predicted to bind within the enzyme's active site. mdpi.com These interactions are typically a combination of:

Hydrogen Bonding: The amino and amide groups of the benzamide structure can act as hydrogen bond donors and acceptors, forming critical connections with amino acid residues in the target protein. For Mpro, key interactions often involve the catalytic dyad, Cys145 and His41. mdpi.com

Hydrophobic Interactions: The phenyl ring and the isopropyl group contribute to hydrophobic interactions, fitting into corresponding pockets within the enzyme's binding site, which helps to stabilize the enzyme-inhibitor complex. mdpi.com

Molecular docking studies of isopropylquinazolinones derived from this compound targeting the enzyme tyrosinase showed that the quinazolinone and acetamide (B32628) moieties participated in interactions with crucial histidine residues in the binding site. nih.gov For other targets, such as the ROCK1 kinase, docking analyses of related benzamide inhibitors have also revealed the importance of hydrogen bonds and hydrophobic contacts for achieving inhibitory activity. The ability to form these specific, directed interactions is what makes the 2-aminobenzamide scaffold a valuable starting point for designing potent and selective inhibitors for a range of biological targets.

Structure Activity Relationship Sar and Computational Chemistry Studies

Qualitative Structure-Activity Relationship (SAR) Analysis of 2-Amino-N-isopropylbenzamide Derivatives

Qualitative SAR analysis involves examining how modifications to the chemical structure of a series of compounds affect their biological activity. For derivatives related to the 2-aminobenzamide (B116534) scaffold, several key structural features have been identified as crucial for their activity.

Studies on similar aminobenzamide and benzimidazole (B57391) structures reveal important patterns:

Substituents on the Benzene (B151609) Ring: The nature, position, and size of substituents on the benzimidazole nucleus significantly influence biological activity. In a study of 2-aminobenzimidazole (B67599) derivatives, eleven different substituents were introduced at the 5(6) position to explore variations in lipophilic, electronic, and steric properties nih.gov. This systematic modification allowed for the mapping of how these properties correlate with receptor affinity.

The 2-Amino Group: The primary amino group is a key hydrogen bonding feature. Its presence and position are often essential for anchoring the ligand to its target receptor through specific hydrogen bond interactions.

By synthesizing and testing a series of analogues where different parts of the molecule are systematically altered, researchers can build a qualitative understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR represents a quantitative approach to understanding SAR. It involves creating statistical models that correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors. nih.gov These models are powerful tools for predicting the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.govijcce.ac.ir

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties. ijcce.ac.ir The process involves:

Data Collection: A set of molecules with known biological activities is compiled.

Descriptor Calculation: Various molecular descriptors (e.g., lipophilicity (logP), electronic properties, steric parameters, and topological indices) are calculated for each molecule. nih.govnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation relating the descriptors to the biological activity. nih.gov

Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out) and external validation sets.

For example, a QSAR analysis was applied to a series of benzimidazole derivatives to model their antibacterial activity against Pseudomonas aeruginosa. nih.gov The resulting models showed a high correlation between the predicted and experimental activities, indicating their utility in guiding the design of new antibacterial agents. nih.gov Similarly, QSAR studies on 2-aminobenzimidazole derivatives as H3-antagonists revealed a parabolic dependence of receptor affinity (pK(i)) on lipophilicity (log P). nih.gov

| QSAR Modeling Parameters | |

| Concept | The main goal of QSAR is to predict the characteristics of new chemical compounds without the need for their synthesis and testing. |

| Methodology | It relates structural descriptors (physicochemical, steric, electronic) to biological activities. |

| Statistical Technique | Multiple Linear Regression (MLR) is a common procedure used to model these relationships. |

| Application | QSAR models can be successfully applied to predict the activity of specific classes of molecules. |

Computational Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com It is instrumental in understanding the molecular basis of ligand-protein interactions.

Docking simulations place the ligand, such as this compound, into the binding site of a target protein and calculate a score that estimates the binding affinity. mdpi.com This process helps to profile the key intermolecular interactions responsible for the stability of the ligand-protein complex. nih.gov These interactions primarily include:

Hydrogen Bonds: These are crucial for specificity and are formed between hydrogen bond donors (like the amino and amide groups on the ligand) and acceptors on the protein.

Hydrophobic Interactions: Non-polar parts of the ligand interact favorably with hydrophobic residues in the binding pocket. nih.gov

Ionic Interactions (Salt Bridges): Interactions between charged groups on the ligand and protein can significantly contribute to binding energy. nih.gov

By analyzing the docked pose, researchers can visualize the 2D and 3D interactions, identifying which parts of the molecule are most important for binding. researchgate.net

A critical outcome of molecular docking is the identification of the specific amino acid residues within the protein's binding pocket that interact with the ligand. mdpi.comajol.info For instance, in a docking study of benzamide (B126) derivatives against DNA gyrase B, specific hydrogen bonds were formed with amino acid moieties such as ARG 76 and GLY 101. mdpi.com The analysis revealed that the most active compounds formed interactions similar to the co-crystallized natural ligand. mdpi.com

| Example of Docking Interaction Analysis | |

| Target Protein | DNA Gyrase B of S. aureus |

| Key Interacting Residues | ARG 136, ARG 76, GLY 101, ASP 73 |

| Interaction Type | Hydrogen Bonds |

| Significance | The ability of novel benzamide derivatives to form hydrogen bonds with the same residues as a known ligand (e.g., ARG 76, GLY 101) suggests a similar binding mode and potential for activity. |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the protein and the ligand, and the stability of their complex. nih.govnih.govmdpi.com

The process involves solving Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the ligand-protein complex behaves in a simulated physiological environment (typically in water). arxiv.orgmdpi.com Key insights from MD simulations include:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can assess the stability of the binding pose predicted by docking. A stable complex will show minimal fluctuations in RMSD. mdpi.com

Conformational Changes: MD can reveal if the binding of the ligand induces conformational changes in the protein, or if the ligand itself adopts different conformations within the binding site. nih.govnih.gov

Interaction Persistence: It allows for the analysis of the persistence of key interactions, such as hydrogen bonds, over time. A hydrogen bond that is present for a high percentage of the simulation time is considered stable and important for binding.

These simulations are computationally intensive but provide a more realistic and detailed understanding of the binding event, complementing the static picture from molecular docking. nih.gov

Pharmacophore Elucidation and Design

A pharmacophore is a three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target and trigger (or block) its response. drugdesign.org Pharmacophore elucidation is the process of identifying this arrangement based on the structures of known active molecules. drugdesign.org

The key features of a pharmacophore model typically include:

Hydrogen Bond Donors

Hydrogen Bond Acceptors

Hydrophobic Centers

Aromatic Rings

Positive/Negative Ionizable Groups

Once a pharmacophore model is developed from a set of active compounds like this compound derivatives, it can be used in several ways:

Virtual Screening: To search large chemical databases for novel compounds that match the pharmacophore model and are therefore likely to be active.

De Novo Design: To design new molecules from scratch that incorporate the essential pharmacophoric features in the correct spatial orientation.

SAR Interpretation: To understand why certain structural modifications lead to an increase or decrease in activity.

The ultimate goal of pharmacophore modeling is to distill the essential structural requirements for biological activity, providing a clear and actionable blueprint for the design of new and improved therapeutic agents. drugdesign.org

Advanced Cheminformatics and Machine Learning Applications in SAR Derivation

The elucidation of Structure-Activity Relationships (SAR) for this compound and its analogs has been significantly advanced through the application of sophisticated computational techniques. Advanced cheminformatics and machine learning methodologies have proven instrumental in developing predictive models that can guide the design of novel derivatives with enhanced biological activities. These approaches leverage large datasets of chemical structures and their corresponding biological data to identify critical molecular features that govern the activity of these compounds.

In the realm of histone deacetylase (HDAC) inhibition, a key therapeutic area for 2-aminobenzamide derivatives, machine learning has been pivotal. For instance, a comprehensive study on a dataset of 7,313 human HDAC1 inhibitors highlighted the importance of the N-(2-amino-phenyl)-benzamide substructure for high inhibitory activity. nih.gov This research employed a variety of machine learning algorithms to build robust classification models.

Machine Learning Models in SAR of 2-Aminobenzamide Analogs

Several machine learning methods have been successfully applied to model the SAR of 2-aminobenzamide derivatives and related compounds. These include:

Decision Trees (DT): These models partition the data based on a series of rules to distinguish between active and inactive compounds. They offer a high degree of interpretability, allowing researchers to understand the specific structural features driving activity.

Random Forest (RF): An ensemble method that constructs multiple decision trees and outputs the class that is the mode of the classes of the individual trees. This approach generally provides higher accuracy and is less prone to overfitting than a single decision tree.

Support Vector Machines (SVM): A powerful classification technique that finds an optimal hyperplane to separate data points of different classes in a high-dimensional space.

eXtreme Gradient Boosting (XGBoost): An efficient and scalable implementation of gradient boosting that has demonstrated high performance in many QSAR studies.

Deep Neural Networks (DNN): These complex models, inspired by the structure of the human brain, can learn intricate patterns in the data and are particularly useful for large and diverse datasets. nih.govnih.govspringernature.com

A comparative analysis of these models for HDAC1 inhibitors revealed that an XGBoost model, built using ECFP4 fingerprints, demonstrated the best performance with an accuracy of 88.08% and a Matthews Correlation Coefficient (MCC) of 0.76 on the test set. nih.gov Such models are invaluable for virtual screening campaigns to identify novel, potent inhibitors.

Molecular Descriptors and Fingerprints

The performance of any machine learning model is heavily dependent on the way chemical structures are represented numerically. For 2-aminobenzamide derivatives, various molecular fingerprints and descriptors have been utilized:

MACCS Fingerprints: A set of 166 structural keys that encode for the presence of specific chemical features.

RDKit Fingerprints: Similar to Daylight fingerprints, these are generated by identifying all subgraphs within a certain radius and hashing them into a bit vector.

Topological Torsions Fingerprints: These descriptors encode the torsional angles of four contiguous non-hydrogen atoms.

Extended-Connectivity Fingerprints (ECFP4): Circular fingerprints that represent the presence of specific substructures around each atom. nih.gov

The choice of fingerprint can significantly impact model performance, and studies often evaluate multiple fingerprint types to identify the most suitable representation for a given dataset and biological target.

Predictive Model Performance and Validation

The development of reliable predictive models requires rigorous validation to ensure their generalizability to new chemical entities. Key performance metrics used in the evaluation of classification models for 2-aminobenzamide analogs include:

| Metric | Description |

| Accuracy | The proportion of correctly classified instances. |

| Matthews Correlation Coefficient (MCC) | A balanced measure of a binary classification's quality, even if the classes are of very different sizes. |

| Sensitivity (Recall) | The proportion of actual positives that are correctly identified. |

| Specificity | The proportion of actual negatives that are correctly identified. |

The following table summarizes the performance of various machine learning models in a study on HDAC1 inhibitors, a class to which this compound analogs belong.

| Machine Learning Model | Fingerprint | Accuracy (%) | MCC |

|---|---|---|---|

| Decision Tree | ECFP4 | 84.56 | 0.69 |

| Random Forest | ECFP4 | 87.53 | 0.75 |

| Support Vector Machine | ECFP4 | 86.91 | 0.74 |

| XGBoost | ECFP4 | 88.08 | 0.76 |

| Deep Neural Network | ECFP4 | 87.17 | 0.74 |

3D-QSAR and Pharmacophore Modeling

In addition to 2D fingerprint-based methods, three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling have provided deeper insights into the SAR of aminophenyl benzamide derivatives as HDAC inhibitors. A study on 48 such compounds resulted in a robust five-point pharmacophore model consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov

This pharmacophore model was then used to generate a predictive 3D-QSAR model with excellent statistical significance (r² = 0.99, q² = 0.85). nih.gov The model highlighted the crucial role of hydrophobic character for potent HDAC inhibition, suggesting that the incorporation of hydrophobic substituents would be a promising strategy for enhancing the activity of compounds like this compound. nih.gov The findings from such studies provide a clear roadmap for the rational design of new analogs with improved therapeutic potential.

Environmental and Metabolic Research of 2 Amino N Isopropylbenzamide

2-Amino-N-isopropylbenzamide as a Metabolite of Agricultural Herbicides

Research has firmly identified this compound as a metabolite of the post-emergence herbicide Bentazone. usda.govcymitquimica.com Bentazone is widely used to control broadleaf weeds in various crops. The transformation from Bentazone to this compound involves the cleavage of the parent herbicide's cyclic sulfonamide ring. epa.gov This process is a key step in the breakdown of Bentazone in both environmental and biological systems.

In soil, Bentazone undergoes microbial degradation, leading to the formation of several metabolites, with this compound being a notable product. usda.govtainachem.com Similarly, metabolic studies in biological systems have confirmed this transformation. For instance, in mice orally administered with Bentazone, this compound was identified as one of the metabolites, accounting for 6.1% of the administered dose. epa.gov This indicates that similar metabolic pathways exist across different biological organisms.

The formation of this compound is considered a significant step in the detoxification and degradation of Bentazone. shrfbio.com While Bentazone itself has a certain level of persistence, its breakdown into metabolites like this compound is crucial for its eventual mineralization in the environment.

Table 1: Herbicide Leading to the Formation of this compound

| Parent Herbicide | Chemical Name | Formation Pathway |

|---|

Environmental Fate and Degradation Pathways in Agro-ecosystems

The environmental fate of this compound is intrinsically linked to the degradation of its parent compound, Bentazone, in agricultural settings. Once formed in the soil, this compound is subject to further microbial action. usda.gov

Studies have shown that the degradation of Bentazone and its metabolites is influenced by factors such as soil type, tillage practices, and the history of herbicide application. usda.gov The half-life for Bentazone degradation in soil can range from 4.6 to 49.5 days. usda.govtainachem.com The formation of this compound is a transient step in a broader degradation pathway. This metabolite can be further hydrolyzed to anthranilic acid. usda.govtainachem.com Anthranilic acid is a readily catabolized compound by a wide range of soil microorganisms, or it can be utilized in the synthesis of tryptophan. usda.gov

Bentazone Application : The parent herbicide is applied to the agro-ecosystem.

Microbial Action : Soil microbes cleave the benzothiadiazine ring of Bentazone. tainachem.com

Formation of this compound : This cleavage results in the formation of this compound. usda.govtainachem.com

Hydrolysis : this compound is then hydrolyzed to form anthranilic acid. usda.govtainachem.com

Mineralization : Anthranilic acid is further broken down by microorganisms.

This pathway highlights the role of microbial communities in the soil in detoxifying and mineralizing the residues of Bentazone herbicide.

Table 2: Key Compounds in the Degradation Pathway of Bentazone in Soil

| Compound | Role | Subsequent Fate |

|---|---|---|

| Bentazone | Parent Herbicide | Microbial degradation |

| This compound | Primary Metabolite | Hydrolysis |

Biotransformation Studies in Biological Systems

Biotransformation studies in various biological systems have provided further insights into the metabolic fate of Bentazone and the formation of this compound.

In a study involving mice, oral administration of 14C-labeled Bentazone resulted in the excretion of several metabolites. epa.gov Alongside parent Bentazone and hydroxylated forms, this compound was identified, demonstrating that the cleavage of the sulfonamide ring is a metabolic pathway in mammals. epa.gov

Table 3: Metabolites of Bentazone Identified in Mice

| Metabolite | Percentage of Administered Dose |

|---|---|

| N-isopropyl sulfamyl anthranilic acid | 5.4% |

| Anthranilic acid | 6.2% |

In plant systems, such as rice (Oryza sativa L.), the metabolism of Bentazone also leads to the formation of various transformed products. shrfbio.comnih.gov Studies using advanced analytical techniques have identified a glucoside conjugate of this compound in rice tissues treated with Bentazone. shrfbio.comnih.gov This indicates that after the initial formation of this compound, plants can further modify the molecule through conjugation with sugars, a common detoxification mechanism in plants to increase water solubility and reduce toxicity. shrfbio.com

These biotransformation studies in both animal and plant systems underscore a common metabolic pathway for Bentazone, involving the formation of this compound as a key intermediate in its detoxification and subsequent breakdown.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-OH-bentazon |

| 8-OH-bentazon |

| Anthranilic Acid |

| Bentazone |

| Bentazone-sodium |

| Ipfencarbazone |

| Isopropylamine |

| Isopropylaminosulfonyl chloride |

| Isoxaben |

| Methyl anthranilate |

| Methylbentazon |

| N-isopropyl sulfamyl anthranilic acid |

| O-aminobenzoic acid methyl ester |

| Phthalic anhydride (B1165640) |

Advanced Analytical Methodologies for Research on 2 Amino N Isopropylbenzamide

Chromatographic Techniques in Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 2-Amino-N-isopropylbenzamide from impurities and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a non-polar stationary phase and a polar mobile phase. sielc.comnih.gov The separation is based on the differential partitioning of the compound and its impurities between the two phases. Method parameters such as the column type, mobile phase composition (e.g., acetonitrile (B52724) and water mixtures), and detector wavelength are optimized to achieve high resolution and sensitivity. sielc.com For instance, a typical analysis might employ a C18 column with a gradient elution to ensure the separation of closely related substances. The purity is then determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Reaction Monitoring using HPLC allows chemists to track the consumption of reactants and the formation of products in real-time. This provides critical information for optimizing reaction conditions such as temperature, pressure, and catalyst loading, leading to improved yield and purity of this compound. Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are highly sensitive and selective targeted mass spectrometry methods that can be coupled with liquid chromatography for quantitative analysis. nih.govscispace.comwashington.edu

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is suitable for volatile and thermally stable compounds. While this compound itself has limited volatility due to its polar amino and amide groups, derivatization can be employed to increase its volatility. sigmaaldrich.comnih.govnih.gov This process involves chemically modifying the polar functional groups to make the molecule more amenable to GC analysis. sigmaaldrich.comnih.govnih.gov Silylation is a common derivatization technique for this purpose. mdpi.com GC is highly effective for separating volatile impurities and can provide high-resolution separation, making it a valuable tool for purity assessment.

| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| RP-HPLC | C18 or C8 | Acetonitrile/Water Gradient | UV-Vis (e.g., 254 nm) | Purity Assessment, Reaction Monitoring |

| GC-MS (with derivatization) | 5% Phenyl Polysiloxane | Helium | Mass Spectrometer | Impurity Profiling, Purity Assessment |

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopic methods are essential for determining the precise chemical structure of this compound and any newly synthesized derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are routinely used to confirm the structure of this compound.

¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the peaks in a ¹H NMR spectrum are characteristic of the molecule's structure. For this compound, distinct signals would be expected for the aromatic protons, the N-H protons of the amine and amide groups, and the protons of the isopropyl group.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, providing unambiguous structural confirmation, especially for novel derivatives.

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | 6.5 - 7.5 | Multiplet |

| Amine (NH₂) Protons | ¹H NMR | ~4.5 (broad) | Singlet |

| Amide (NH) Proton | ¹H NMR | ~8.0 (broad) | Singlet |

| Isopropyl CH Proton | ¹H NMR | ~4.2 | Multiplet |

| Isopropyl CH₃ Protons | ¹H NMR | ~1.2 | Doublet |

| Aromatic Carbons | ¹³C NMR | 115 - 150 | - |

| Amide Carbonyl Carbon | ¹³C NMR | ~168 | - |

| Isopropyl CH Carbon | ¹³C NMR | ~42 | - |

| Isopropyl CH₃ Carbons | ¹³C NMR | ~22 | - |

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound with high accuracy. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further confirming its identity.

In metabolic studies, MS is invaluable for identifying metabolites of this compound. When coupled with a separation technique like HPLC or GC (LC-MS or GC-MS), it can detect and identify the products of metabolic transformation in biological samples. The fragmentation pattern of the parent compound and its metabolites in the mass spectrometer provides structural information that aids in their identification.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands for the N-H bonds of the primary amine and the secondary amide, the C=O bond of the amide, and the C-H bonds of the aromatic ring and the isopropyl group. This technique provides a quick and effective way to confirm the presence of key functional groups and is often used as a preliminary identification method.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Secondary Amide | N-H Stretch | 3200 - 3400 |

| Amide Carbonyl | C=O Stretch | 1630 - 1680 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkyl | C-H Stretch | 2850 - 3000 |

X-ray Crystallography in Determining Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal the exact spatial arrangement of its atoms.

Furthermore, X-ray crystallography provides insights into the intermolecular interactions, such as hydrogen bonding, that govern the packing of molecules in the crystal lattice. Understanding these interactions is crucial for studying the physical properties of the compound, such as its melting point, solubility, and polymorphism. The amino and amide groups in this compound are capable of forming strong hydrogen bonds, which would be expected to play a significant role in its crystal packing.

Future Directions and Interdisciplinary Research Prospects

Development of Next-Generation Therapeutic Agents

The 2-aminobenzamide (B116534) scaffold is a versatile template for designing next-generation therapeutic agents. Its inherent chemical properties allow for modifications that can target a wide array of biological pathways. Research into N-substituted benzamide (B126) derivatives has already revealed significant potential in oncology and infectious diseases.

For instance, derivatives designed based on the histone deacetylase inhibitor Entinostat (MS-275) have shown potent anti-proliferative activities against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia). nih.govresearchgate.net Molecular docking studies suggest that these compounds interact with histone deacetylases like HDAC2 and HDAC8, indicating a mechanism for their anticancer effects. researchgate.net Future work will likely focus on optimizing these structures to enhance potency and selectivity, potentially leading to more effective and less toxic cancer therapies. One avenue of exploration involves modifying the linker and cap groups of these inhibitors to improve their pharmacokinetic profiles and target engagement. researchgate.net

Furthermore, 2-aminobenzamide derivatives have demonstrated notable antimicrobial and antifungal properties. nih.govnanobioletters.com Studies have identified compounds with significant activity against bacteria such as Bacillus subtilis and Escherichia coli, and fungi like Aspergillus fumigatus. nih.govnanobioletters.com The development of next-generation agents in this area could involve creating hybrid molecules that combine the aminobenzamide core with other known antimicrobial pharmacophores to combat drug-resistant strains. The structural flexibility of the scaffold allows for the systematic exploration of structure-activity relationships (SAR) to identify key features crucial for antimicrobial potency. nih.gov

The table below summarizes the therapeutic potential of related benzamide derivatives, highlighting promising areas for future development based on the 2-Amino-n-isopropylbenzamide core.

| Therapeutic Area | Target/Mechanism of Action | Example Derivative Type | Key Research Findings |

| Oncology | Histone Deacetylase (HDAC) Inhibition | N-substituted benzamides based on Entinostat | Showed significant anti-proliferative activity against MCF-7, A549, and K562 cancer cell lines. nih.govresearchgate.net |

| Infectious Diseases | Broad-spectrum antimicrobial/antifungal | 2-Aminobenzamide derivatives from isatoic anhydride (B1165640) | Demonstrated excellent activity against Aspergillus fumigatus and moderate to good activity against various bacteria. nih.gov |

| Gastric Cancer | Inhibition of cell cycle, induction of apoptosis | o-aminobenzamide analogue F8 | Exhibited potent activity against undifferentiated gastric cancer cells (HGC-27). nih.gov |

Innovations in Synthetic Methodologies

The synthesis of amides is one of the most common reactions in the pharmaceutical industry. rsc.org Traditional methods often rely on stoichiometric coupling reagents, which generate significant waste. ucl.ac.uk Innovations in synthetic methodologies are therefore crucial for efficient, scalable, and environmentally friendly production of this compound and its derivatives.

Recent advancements have focused on catalytic approaches that improve atom economy and reduce byproducts. researchgate.netresearchgate.net These include:

Microwave-Assisted Synthesis: This technique offers a simple, time-efficient, and often high-yielding route to 2-aminobenzamide derivatives. It significantly reduces reaction times compared to conventional heating methods. nih.govresearchgate.net

Three-Component Reactions: Efficient, one-pot, three-component reactions involving isatoic anhydride, primary amines, and 2-bromoacetophenone (B140003) have been developed for synthesizing N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives in high yields. nih.gov

Catalytic Direct Amidation: The use of catalysts like boric acid allows for the direct formation of amides from carboxylic acids and amines, avoiding the need for harsh activating agents. sciepub.com

Novel Catalytic Systems: Research is ongoing into various catalytic systems, including those based on organocatalysis, photoredox catalysis, and transition metals, to enable amide bond formation under milder and greener conditions. mdpi.com

The table below compares conventional and innovative synthetic approaches for benzamide synthesis.

| Synthetic Method | Description | Advantages |

| Conventional (e.g., Coupling Reagents) | Uses stoichiometric amounts of reagents like HATU or EDC to activate the carboxylic acid. ucl.ac.uk | Well-established and versatile. |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate the reaction between starting materials like isatoic anhydride and amines. nih.gov | Rapid reaction times, high yields, environmentally friendly. nih.gov |

| Catalytic Direct Amidation | Utilizes a catalyst, such as boric acid, to directly couple a carboxylic acid and an amine. sciepub.com | High atom economy, avoids stoichiometric waste. sciepub.com |

| One-Pot Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. mdpi.com | High efficiency, reduced waste, and lower solvent usage. mdpi.com |

Integration of Omics Data in Biological Activity Prediction

The "omics" revolution—encompassing genomics, proteomics, and metabolomics—is transforming drug discovery. uniroma1.itresearchgate.net Integrating these large-scale biological datasets offers a powerful approach to predict the biological activity of compounds like this compound and to understand their mechanisms of action at a systemic level.

Genomics and Proteomics play a pivotal role from the initial stages of target identification to preclinical studies. uniroma1.it By analyzing how benzamide derivatives affect gene expression (transcriptomics) and protein levels (proteomics) in cells, researchers can identify the specific pathways being modulated. metwarebio.comnih.gov This information is crucial for:

Target Identification and Validation: Proteomics can pinpoint the specific proteins that bind to a drug candidate, thereby validating its intended target and revealing potential off-target effects. metwarebio.comnih.gov

Biomarker Discovery: Changes in protein expression following treatment can serve as biomarkers to predict patient response or monitor therapeutic efficacy in clinical trials. metwarebio.comnih.gov

Mechanism of Action Studies: Understanding the global changes in protein networks provides a comprehensive view of how a compound exerts its therapeutic effect. nih.gov

Computational and Machine Learning Approaches are becoming indispensable for making sense of complex omics data. Machine learning models can be trained on datasets containing chemical structures and their corresponding biological activities to predict the potency of new compounds before they are even synthesized. nih.govgithub.com By combining chemical descriptors with omics data, these predictive models can achieve higher accuracy. chemrxiv.org For example, quantitative structure-activity relationship (QSAR) models can be developed to link the structural features of benzamide derivatives to their observed bioactivity. nih.gov

| Omics Technology | Application in Benzamide Research | Potential Outcome |

| Genomics/ Transcriptomics | Analyzing changes in gene expression in cancer cells after treatment with a benzamide derivative. | Identification of key genes and pathways involved in the drug's anticancer effect. uniroma1.it |

| Proteomics | Identifying the protein targets of a novel aminobenzamide antimicrobial agent. | Validation of the drug's mechanism of action and discovery of potential resistance mechanisms. metwarebio.comnih.gov |

| Metabolomics | Studying the metabolic changes in cells or organisms exposed to the compound. | Understanding the compound's impact on cellular metabolism and identifying biomarkers of effect. |

| Multi-Omics Integration | Combining genomic, proteomic, and clinical data to build predictive models for patient response. | Stratifying patients for clinical trials and advancing personalized medicine. researchgate.net |

Sustainable Chemistry Approaches for Benzamide Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. sciepub.com The synthesis of benzamides, a high-frequency reaction, is a key area for implementing more sustainable practices. rsc.orgucl.ac.uk

Future research is focused on several key areas of sustainable chemistry:

Biocatalysis: The use of enzymes, such as lipases or engineered amide bond synthetases, offers a highly selective and environmentally benign alternative to traditional chemical catalysts. chemrxiv.orgdtu.dknih.gov These reactions are often performed in aqueous media under mild conditions, significantly reducing the need for harsh organic solvents and toxic reagents. rsc.org For example, carboxylic acid reductase (CAR) has been shown to catalyze selective amide bond formation without competing esterification reactions. nih.gov

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or developing solvent-free reaction conditions is a major goal. researchgate.netrsc.org Water-promoted reactions can offer significant rate acceleration and simplify product workup. rsc.org

Catalyst Recyclability: Developing heterogeneous catalysts that can be easily recovered and reused improves the economic and environmental sustainability of the process. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Catalytic direct amidation is a prime example of an atom-economical process. sciepub.com

The table below highlights key sustainable strategies applicable to benzamide synthesis.

| Sustainable Strategy | Description | Example |

| Biocatalysis | Using enzymes as catalysts for amide bond formation. | Lipase- or ATP-dependent amide bond synthetase-catalyzed reactions in aqueous or low-water systems. rsc.orgdtu.dk |

| Use of Green Solvents | Employing environmentally benign solvents like water or eliminating solvents altogether. | Water-promoted tandem reactions for the synthesis of 2-aminobenzothiazoles. rsc.org |

| Catalytic Approaches | Replacing stoichiometric reagents with catalytic amounts of less toxic substances. | Boric acid-catalyzed direct amidation of carboxylic acids and amines. sciepub.com |

| Energy Efficiency | Utilizing methods like microwave irradiation to reduce energy consumption and reaction times. | Microwave-promoted synthesis of N-substituted benzamides. researchgate.net |

By embracing these interdisciplinary approaches, the scientific community can unlock the full potential of this compound and its derivatives, leading to the development of novel therapeutics and more sustainable chemical manufacturing processes.

Q & A

Q. What are the recommended analytical techniques for characterizing 2-Amino-N-isopropylbenzamide, and how should they be validated?

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify structural integrity by comparing chemical shifts with published data for benzamide derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight determination and detects impurities.

- High-Performance Liquid Chromatography (HPLC) : Optimize reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Validate methods using spiked standards and reproducibility tests across multiple batches .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .

- Waste Management : Segregate contaminated materials (e.g., gloves, filters) and dispose via certified hazardous waste services. Avoid aqueous disposal due to potential environmental toxicity .

- Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in quantitative analysis data for this compound, such as variability in QC spike recovery rates?

- Source Identification : Cross-check instrumentation (e.g., LC-MS calibration) and sample preparation steps (e.g., solvent purity, degradation during extraction) .

- Method Cross-Validation : Compare results across techniques (e.g., HPLC vs. CE) to rule out matrix interference. For example, low recovery rates in spiked samples may indicate adsorption to container surfaces, necessitating silanized glassware .

- Statistical Analysis : Apply Grubbs’ test to identify outliers and repeat experiments with larger sample sizes (n ≥ 5) to improve confidence intervals .

Q. What strategies optimize the synthesis of this compound to enhance yield and minimize byproducts?

- Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) and catalytic bases (e.g., KCO) to promote coupling between isopropylamine and 2-nitrobenzamide precursors. Monitor temperature (60–80°C) to prevent thermal degradation .

- Purification : Employ flash chromatography with gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate unreacted starting materials. Confirm purity via TLC (Rf ~0.3 in ethyl acetate) .

- Byproduct Mitigation : Introduce scavenger resins (e.g., polystyrene-bound isocyanate) to trap excess amines during workup .

Q. How can this compound be functionalized for applications in drug discovery, and what analytical challenges arise?

- Derivatization Approaches :

- Fluorescent Labeling : Attach dansyl chloride or FITC via amide coupling to track cellular uptake using fluorescence microscopy (λex/λem = 330/420 nm) .

- Pharmacophore Modification : Introduce substituents (e.g., halogens, methyl groups) at the benzene ring to enhance binding affinity. Validate via molecular docking studies .

- Challenges :

- Stability : Monitor hydrolytic degradation in aqueous buffers using stability-indicating HPLC methods .

- Stereochemical Purity : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers if asymmetric synthesis is attempted .

Methodological Considerations for Interdisciplinary Studies

Q. How can this compound be integrated into environmental fate studies, and what analytical workflows are recommended?

- Sample Preparation : Extract the compound from soil/water matrices using solid-phase extraction (SPE) with C18 cartridges. Elute with methanol:acetonitrile (1:1) .

- Detection : Utilize LC-MS/MS in multiple reaction monitoring (MRM) mode for trace-level quantification (LOQ < 1 ppb). Confirm fragmentation patterns against reference standards .

- Degradation Pathways : Conduct photolysis experiments under UV light (254 nm) to identify breakdown products (e.g., hydroxylated derivatives) via HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.